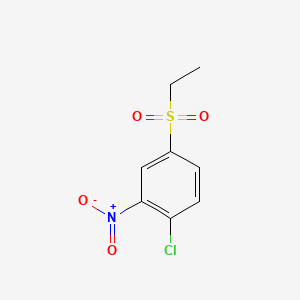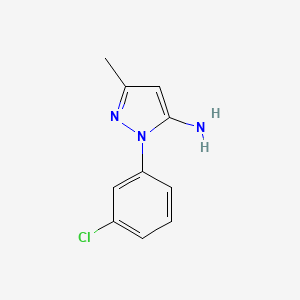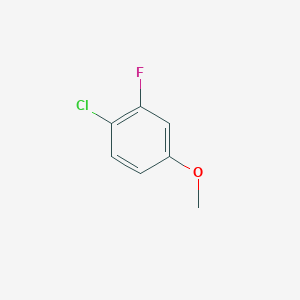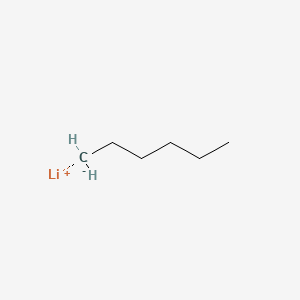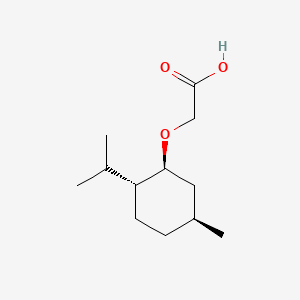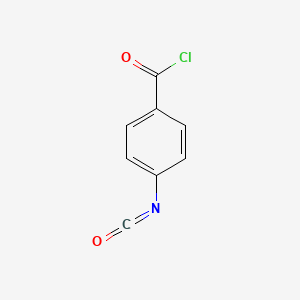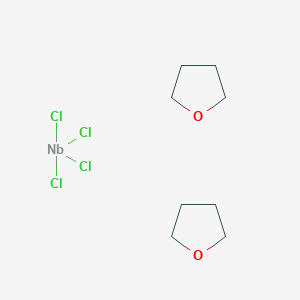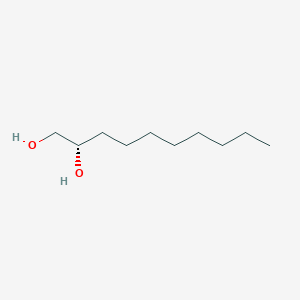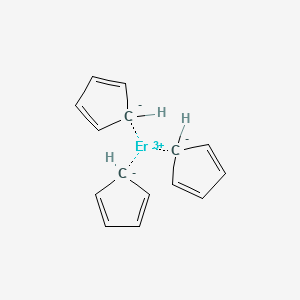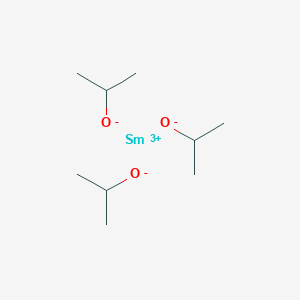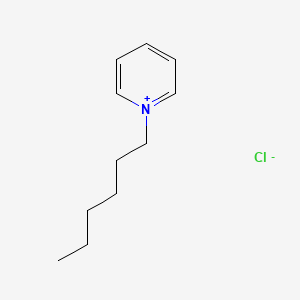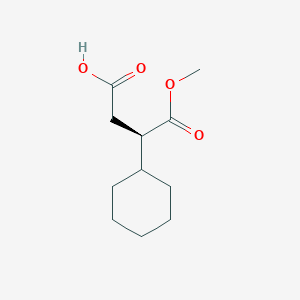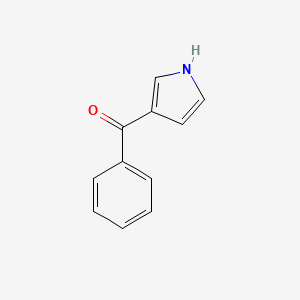
phenyl(1H-pyrrol-3-yl)methanone
Vue d'ensemble
Description
Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed. This method is economical and yields good results using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O (Kaur & Kumar, 2018).
Biochemical Applications
- Antimicrobial Activity : Certain pyrrole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds, especially those with a methoxy group, demonstrated high antimicrobial activity (Kumar et al., 2012).
Enzyme Inhibition
- Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, comparable to or even better than genistein, a reference compound. These findings suggest potential therapeutic applications (Zheng et al., 2011).
Anticancer Potential
- Potential Anticancer Agents : Novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated for anticancer activity. Some derivatives displayed antiproliferative activity against cancer cells, comparable to Paclitaxel, with minimal impact on normal cell lines, indicating potential as anticancer agents (Lan et al., 2014).
Dye and Photostability
- Fluorescent Monoazo Disperse Dyes : Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized, showing red-shifted absorption maxima and emitting in the far-red region. These dyes exhibit better photostability and sublimation fastness on dyed polyester and nylon compared to reported analogues (Jadhav et al., 2018).
Enzyme Inhibitory and Antimicrobial Evaluation
- Synthesis and Enzyme Inhibitory Analysis : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for enzyme inhibitory activities. These compounds showed significant inhibitory activity against various enzymes, making them promising for pharmacological studies (Cetin et al., 2021).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction, providing insights into the molecular arrangement and bonding of such compounds (Cao et al., 2010).
Mechanistic and Computational Studies
- Structural and Mechanistic Insights : The synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone was achieved, and quantum mechanics was used to probe the mechanism of its formation, offering insights into the chemical reactions and molecular interactions involved (Anga et al., 2014).
Spectroscopic Properties
- Effects on Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of phenylmethanone derivatives were investigated, showing that these compounds exhibit dual fluorescence with weak charge transfer separation in various solvents. These findings are significant for understanding the photophysical behavior of these compounds (Al-Ansari, 2016).
Novel Syntheses
- Synthesis of Highly Substituted Pyrroles : A method for the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst was described. This method highlights the use of nanotechnology in synthesizing complex organic compounds (Saeidian et al., 2013).
Propriétés
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-3-yl)methanone | |
CAS RN |
7126-41-2 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)
